molecular formula C17H16N4O2S2 B2933061 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 1251575-62-8

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2933061
CAS No.: 1251575-62-8
M. Wt: 372.46
InChI Key: ZVWAFJHCBBLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl amine and a [(4-cyclopropyl-1,3-thiazol-2-yl)methoxy] group. The thiadiazole and thiazole moieties are critical to its structural framework, which is designed to modulate biological activity through interactions with enzymatic targets or nucleic acids. Its synthesis likely involves coupling reactions between functionalized thiazole/thiadiazole precursors and benzamide intermediates, as seen in analogous compounds .

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-10-20-21-17(25-10)19-16(22)12-4-6-13(7-5-12)23-8-15-18-14(9-24-15)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWAFJHCBBLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings to the benzamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LSD1 Inhibitors: T-448 ()

  • Structure: T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) shares the N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide backbone but replaces the target compound’s cyclopropyl-thiazole methoxy group with a cyclobutylamino-cyclopropyl moiety.
  • Activity : T-448 selectively inhibits LSD1-mediated histone demethylation with minimal hematological toxicity, unlike broader inhibitors like T-711. The target compound’s cyclopropyl-thiazole group may enhance target specificity or alter binding kinetics due to steric and electronic differences .

Thiadiazole-Chalcone Hybrids ()

  • Structure : Derivatives such as 5a ((E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide) feature a chalcone substituent instead of the target’s thiazole-methoxy group.
  • Activity : These hybrids exhibit potent cytotoxicity (IC₅₀ = 6.92–16.35 μM in HL-60 cells) via caspase-dependent apoptosis and G2/M arrest. The target compound’s lack of a conjugated chalcone system suggests divergent mechanisms, possibly favoring epigenetic modulation over direct DNA damage .

PFOR Inhibitors ()

  • Structure : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide contains electron-withdrawing substituents (Cl, F) on the benzamide and thiazole rings.
  • Activity : This compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, critical for anaerobic metabolism. The target compound’s electron-donating methoxy and cyclopropyl groups may reduce PFOR affinity but enhance interactions with other targets like kinases or histone-modifying enzymes .

Simple Thiadiazole-Benzamides (–12)

  • Examples :
    • 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide ()
    • 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
  • Activity : These derivatives exhibit fungicidal and insecticidal properties. The target compound’s bulkier [(4-cyclopropylthiazol-2-yl)methoxy] group may improve membrane permeability or target engagement compared to smaller substituents like hydroxy or methoxy .

Structural and Functional Analysis Table

Compound Name / ID Core Structure Key Substituents Biological Activity IC₅₀ / Efficacy
Target Compound N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide [(4-cyclopropyl-1,3-thiazol-2-yl)methoxy] Potential epigenetic modulation N/A (Hypothesized)
T-448 () N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Cyclobutylamino-cyclopropyl LSD1 inhibition (selective) Low hematotoxicity
5a () N-(5-substituted-thiadiazol-2-yl)benzamide Chalcone (3-oxo-3-phenylprop-1-en-1-yl) Cytotoxicity (HL-60: IC₅₀ = 6.92 μM) Caspase-dependent apoptosis
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () N-(thiazol-2-yl)benzamide Cl, F substituents PFOR enzyme inhibition Anaerobic organism toxicity
2-Methoxy-N-[5-(2-methoxyphenyl)-thiadiazol-2-yl]benzamide () N-(thiadiazol-2-yl)benzamide Dual methoxy groups Fungicidal, insecticidal Broad-spectrum activity

Key Research Findings

  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition (e.g., PFOR), while electron-donating groups (e.g., methoxy, cyclopropyl) may improve solubility or target selectivity .
  • Heterocycle Role : Thiadiazoles confer metabolic stability, whereas thiazoles modulate steric interactions. The target compound’s dual heterocycles balance these properties .

Biological Activity

The compound 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 443.54 g/mol. The structure features a thiazole ring and a thiadiazole moiety, which are known for their biological significance.

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. A study by Alam et al. (2020) reviewed various derivatives and found that many showed suppressive activity against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA549 (lung)4.27
Compound BSK-MEL-2 (skin)0.28
Compound CMCF-7 (breast)0.52
Compound DHCT15 (colon)23.6

The specific activity of This compound has not been extensively documented in isolation; however, its structural similarity to other active compounds suggests potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

Thiazole and thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a derivative similar to our compound demonstrated effective activity against both Gram-positive and Gram-negative bacteria .

The anticancer mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division. Docking studies suggest that these compounds may bind to the colchicine site on tubulin, thereby disrupting microtubule formation . The presence of multiple functional groups in This compound may enhance its binding affinity and specificity.

Case Studies

In a recent study focusing on structurally related compounds, several derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings highlighted that modifications in the substituents significantly impacted the biological activity. For example:

  • Compound X : Exhibited an IC50 value of 9 µM against MDA-MB-231 breast cancer cells.
  • Compound Y : Showed promising results with an IC50 value of 0.794 µM against BT474 breast cancer cells.

These results underscore the importance of structural optimization in enhancing the biological efficacy of thiazole and thiadiazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.